molecular formula C21H21N3O3S B5487745 4-methyl-N-(2-methylphenyl)-3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzamide

4-methyl-N-(2-methylphenyl)-3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzamide

Cat. No.: B5487745
M. Wt: 395.5 g/mol
InChI Key: HXCQEAIEWWNNAD-UHFFFAOYSA-N
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Description

4-methyl-N-(2-methylphenyl)-3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzamide, also known as PRT062607 or P505-15, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B cells, mast cells, and macrophages. PRT062607 has been shown to have potential therapeutic applications in various inflammatory and autoimmune diseases.

Mechanism of Action

SYK plays a crucial role in the activation of various immune cells, including B cells, mast cells, and macrophages. Upon activation, SYK phosphorylates downstream signaling molecules, leading to the activation of various transcription factors and cytokines involved in immune cell activation and inflammation. 4-methyl-N-(2-methylphenyl)-3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzamide inhibits SYK by binding to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory effects in preclinical models of various inflammatory and autoimmune diseases. In these models, this compound reduces the production of pro-inflammatory cytokines and chemokines, as well as the infiltration of immune cells into affected tissues. This compound has also been shown to reduce the activation of immune cells, including B cells, mast cells, and macrophages.

Advantages and Limitations for Lab Experiments

The advantages of using 4-methyl-N-(2-methylphenyl)-3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzamide in lab experiments include its potent and specific inhibition of SYK, as well as its well-characterized mechanism of action. This compound has also been shown to have good pharmacokinetic properties and is well-tolerated in preclinical studies. However, the limitations of using this compound in lab experiments include its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the development of 4-methyl-N-(2-methylphenyl)-3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzamide as a therapeutic agent. One direction is to further investigate its potential applications in various inflammatory and autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis. Another direction is to explore its potential as a combination therapy with other anti-inflammatory agents. Additionally, further studies are needed to investigate the safety and efficacy of this compound in clinical trials.

Synthesis Methods

The synthesis of 4-methyl-N-(2-methylphenyl)-3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-methyl-N-(2-methylphenyl)benzamide with pyridine-4-carboxaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with sulfonamide to form the final product, this compound. The synthesis of this compound has been reported in several publications, and the compound has been synthesized on a large scale for preclinical studies.

Scientific Research Applications

4-methyl-N-(2-methylphenyl)-3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzamide has been extensively studied in preclinical models of various inflammatory and autoimmune diseases, including rheumatoid arthritis, lupus, multiple sclerosis, and asthma. In these models, this compound has been shown to reduce inflammation and improve disease outcomes. The mechanism of action of this compound involves the inhibition of SYK, which leads to the suppression of downstream signaling pathways involved in immune cell activation and inflammation.

Properties

IUPAC Name

4-methyl-N-(2-methylphenyl)-3-(pyridin-4-ylmethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-15-5-3-4-6-19(15)24-21(25)18-8-7-16(2)20(13-18)28(26,27)23-14-17-9-11-22-12-10-17/h3-13,23H,14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCQEAIEWWNNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C)S(=O)(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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